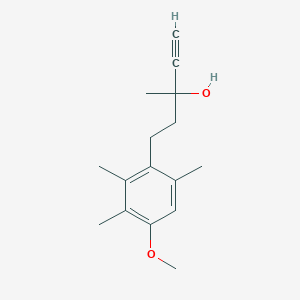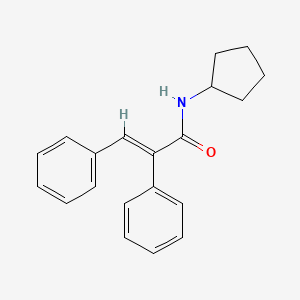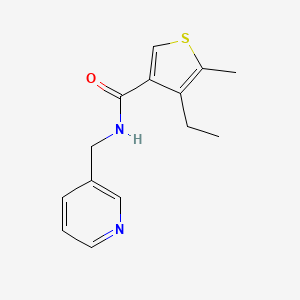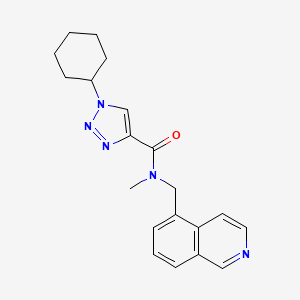![molecular formula C18H20ClN3O4S B5229641 2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways involved in inflammation and immune response.
Mécanisme D'action
CP-690,550 acts as a selective inhibitor of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, CP-690,550 blocks the signaling pathways involved in the activation and proliferation of these immune cells, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant anti-inflammatory and immunosuppressive effects in various animal models and human clinical trials. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-6, and tumor necrosis factor-alpha, as well as the proliferation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments, including its high selectivity for JAK3 and its ability to penetrate the blood-brain barrier, making it a potential therapeutic option for diseases affecting the central nervous system. However, it also has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on CP-690,550, including its use in combination therapy with other immunosuppressive agents, its potential for the treatment of other autoimmune and inflammatory diseases, and its role in the modulation of immune response in cancer. Additionally, further studies are needed to better understand the long-term safety and efficacy of CP-690,550 in humans.
Conclusion:
CP-690,550 is a synthetic compound that has shown significant potential as a therapeutic agent for various autoimmune and inflammatory diseases. Its selective inhibition of JAK3 and its anti-inflammatory and immunosuppressive effects make it a promising candidate for further research and development. However, careful consideration of its advantages and limitations is necessary to ensure its safe and effective use in clinical practice.
Méthodes De Synthèse
CP-690,550 is a synthetic compound that can be prepared by the reaction of 2-chloro-4-nitrophenol with pyrrolidine-1-sulfonic acid and subsequent reduction of the nitro group with tin and hydrochloric acid. The resulting amine is then reacted with 2-pyridinecarboxaldehyde and acetic anhydride to form the final product.
Propriétés
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-11-15(27(24,25)22-9-3-4-10-22)6-7-17(16)26-13-18(23)21-12-14-5-1-2-8-20-14/h1-2,5-8,11H,3-4,9-10,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLRGLFAFKJBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)


![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
![2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5229653.png)
![bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)
